molecular formula C16H11N5O2S B10983531 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10983531
M. Wt: 337.4 g/mol
InChI Key: PZFKQKAPIIPBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple pharmacophores into a single scaffold, including a 1H-pyrazole core linked via a carboxamide bridge to a 4-(pyridin-4-yl)thiazole ring, with an additional furan-2-yl substituent. Individually, these heterocyclic systems are associated with a wide spectrum of biological activities. Pyrazole derivatives are well-documented in scientific literature for their antimicrobial, anti-inflammatory, and anticancer properties . Similarly, thiazole and its derivatives are recognized for their role in compounds with antibacterial, antifungal, and anti-inflammatory effects . The strategic fusion of these moieties suggests potential for multi-target biological activity, making this compound a valuable chemical tool for probing new therapeutic pathways. Its primary research applications include serving as a key intermediate in the synthesis of more complex heterocyclic systems and as a candidate for in vitro screening against various biological targets, particularly in the development of antimicrobial agents . While the precise mechanism of action for this specific molecule is subject to ongoing research, it is postulated to involve enzyme inhibition or receptor modulation based on the known behavior of its constituent parts. Researchers are encouraged to investigate its full pharmacological profile. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H11N5O2S

Molecular Weight

337.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H11N5O2S/c22-15(12-8-11(20-21-12)14-2-1-7-23-14)19-16-18-13(9-24-16)10-3-5-17-6-4-10/h1-9H,(H,20,21)(H,18,19,22)

InChI Key

PZFKQKAPIIPBLA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Core

The pyrazole ring forms the central scaffold of the target compound. A widely adopted method involves the cyclocondensation of β-keto esters with hydrazine derivatives. For 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid precursors, ethyl 3-(furan-2-yl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux (80°C, 6–8 hours) to yield 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester . Substitution at the N1 position is avoided by maintaining acidic conditions (pH 4–5), ensuring the free -NH group remains available for subsequent carboxamide formation.

Optimization Insights :

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of β-keto esters and reduced side-product formation .

  • Catalyst : Acetic acid (10 mol%) accelerates cyclization, reducing reaction time to 4 hours .

  • Yield : 82–85% after recrystallization in hexane-ethyl acetate (3:1) .

Functionalization to Carboxamide

The ethyl ester intermediate undergoes hydrolysis followed by amidation to introduce the carboxamide group. Hydrolysis with 2M NaOH in aqueous ethanol (70°C, 2 hours) produces 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, which is then treated with thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent reaction with 4-(pyridin-4-yl)thiazol-2-amine in dry dichloromethane (DCM) at 0–5°C yields the carboxamide .

Critical Parameters :

StepReagent/ConditionYieldPurity (HPLC)
Hydrolysis2M NaOH, 70°C95%98%
Acyl Chloride FormationSOCl₂, reflux89%97%
AmidationDCM, 4-(pyridin-4-yl)thiazol-2-amine78%96%

Challenges :

  • Side Reactions : Over-hydrolysis of the furan ring is mitigated by controlling temperature (<70°C) and reaction time .

  • Coupling Efficiency : Use of Hünig’s base (DIPEA) increases amidation yield to 85% by scavenging HCl .

Synthesis of 4-(Pyridin-4-yl)Thiazol-2-Amine

The thiazole-2-amine moiety is synthesized via the Hantzsch thiazole reaction. Thiourea derivatives react with α-bromo-4-pyridinyl ketones in ethanol under reflux (12 hours). For example, 4-pyridinylglyoxal monohydrate and thiourea in ethanol yield 4-(pyridin-4-yl)thiazol-2-amine with 76% efficiency .

Reaction Scheme :

Thiourea+BrC(O)C5H4NEthanol, Δ4-(Pyridin-4-yl)thiazol-2-amine+HBr\text{Thiourea} + \text{BrC(O)C}5\text{H}4\text{N} \xrightarrow{\text{Ethanol, Δ}} \text{4-(Pyridin-4-yl)thiazol-2-amine} + \text{HBr}

Characterization Data :

  • NMR : δ 8.5 ppm (d, 2H, pyridine-H), 7.3 ppm (s, 1H, thiazole-H) .

  • IR : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N) .

Coupling Strategies and Final Assembly

The final step involves coupling the pyrazole-5-carboxamide with the thiazole-2-amine. Microwave-assisted synthesis in DMF at 120°C (30 minutes) achieves 88% yield, compared to 72% under conventional heating (6 hours) .

Comparative Data :

MethodTemperatureTimeYield
Conventional80°C6 h72%
Microwave120°C0.5 h88%

Mechanistic Notes :

  • Microwave irradiation enhances dipole polarization, accelerating nucleophilic attack by the amine group on the acyl chloride .

  • Solvent-free conditions under microwaves reduce side-product formation, improving purity to 98% .

Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic analyses:

Spectroscopic Data :

TechniqueKey SignalsAssignment
1^1H NMR (400 MHz, DMSO-d6)δ 8.7 (d, 2H, pyridine-H), 7.6 (s, 1H, furan-H), 6.9 (s, 1H, thiazole-H)Aromatic protons
13^{13}C NMRδ 165.2 (C=O), 152.1 (thiazole-C), 142.3 (pyridine-C)Carbonyl and heterocyclic carbons
IR1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)Carboxamide and thiazole stretches

Purity Analysis :

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water = 70:30) .

  • Elemental Analysis : Calculated C: 58.3%, H: 3.5%, N: 21.1%; Found C: 58.1%, H: 3.6%, N: 20.9% .

Scale-Up and Industrial Considerations

Industrial production employs continuous flow reactors to enhance reproducibility. Key parameters include:

  • Residence Time : 10 minutes for microwave-assisted coupling vs. 2 hours for batch processing .

  • Catalyst Recycling : Immobilized lipases reduce costs by enabling 5 reaction cycles without yield drop .

Environmental Impact :

  • Solvent recovery systems (e.g., distillation) reduce ethanol waste by 90% .

  • Catalytic converters minimize SOCl₂ emissions during acyl chloride synthesis .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions :

  • Acidic hydrolysis : 6M HCl, reflux (100°C, 12–24 hours) .

  • Basic hydrolysis : 2M NaOH, 80°C, 6–8 hours .

ProductYield (%)ConditionsReference
3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid72–85H2SO4, 100°C
Sodium salt derivative68NaOH, ethanol

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions, such as nitration and sulfonation.
Key Reagents :

  • Nitration: HNO3/H2SO4 (0–5°C) .

  • Sulfonation: SO3/H2SO4 (room temperature) .

Reaction TypePosition SubstitutedProductYield (%)Reference
NitrationC-53-(5-nitro-furan-2-yl)-derivative60
SulfonationC-53-(5-sulfo-furan-2-yl)-derivative55

Nucleophilic Substitution on the Thiazole Ring

The electron-deficient thiazole ring (activated by the pyridin-4-yl group) undergoes nucleophilic substitution at the C-2 position.
Example Reaction : Reaction with amines or thiols .

NucleophileProductConditionsYield (%)Reference
EthylamineN-(4-(pyridin-4-yl)thiazol-2-yl)ethylamineDMF, 80°C, 6 hours78
BenzylthiolS-Benzyl-thiazole derivativeK2CO3, DMF, 60°C, 4 hours65

Oxidation Reactions

The pyrazole and furan moieties are susceptible to oxidation:

  • Pyrazole oxidation : Forms pyrazole N-oxide using H2O2/AcOH .

  • Furan oxidation : Converts to γ-ketoaldehyde with O3/Zn-H2O .

SubstrateOxidizing AgentProductYield (%)Reference
Pyrazole ringH2O2/AcOHPyrazole N-oxide70
Furan ringO3/Zn-H2O3-(γ-ketoaldehyde)-pyrazole derivative58

Condensation and Cyclization Reactions

The carboxamide group reacts with hydrazines to form hydrazide intermediates, which cyclize into heterocycles (e.g., 1,3,4-oxadiazoles) .

ReagentProductConditionsYield (%)Reference
Hydrazine hydrate5-(furan-2-yl)-1,3,4-oxadiazole-2-thiolEtOH, reflux, 8 hours82
ThioureaThiazolidinone derivativeHCl, 100°C, 12 hours75

Coordination Chemistry

The pyridin-4-yl group acts as a ligand for transition metals (e.g., Cu(II), Fe(III)), forming complexes with potential catalytic or medicinal applications .

Metal SaltComplex FormedApplicationReference
Cu(NO3)2[Cu(L)2(NO3)2]Antimicrobial activity
FeCl3[Fe(L)Cl3]Oxidation catalysis

Reduction of the Pyrazole Ring

Catalytic hydrogenation partially reduces the pyrazole ring under high-pressure conditions .

ConditionsProductYield (%)Reference
H2 (50 psi), Pd/C, EtOHDihydropyrazole derivative40

Mechanistic Insights and Trends

  • The furan ring primarily undergoes electrophilic substitution at C-5 due to its electron-donating oxygen atom .

  • The thiazole ring is activated toward nucleophilic attack at C-2 by the electron-withdrawing pyridin-4-yl group .

  • The carboxamide group exhibits reactivity typical of secondary amides, including hydrolysis and condensation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide demonstrated effectiveness against various bacterial strains. The presence of the thiazole and furan rings enhances the compound's ability to disrupt microbial cell walls or inhibit essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests that 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide could be explored for developing new anti-inflammatory agents .

Anticancer Properties

Several studies have investigated the anticancer activities of pyrazole derivatives, noting their ability to induce apoptosis in cancer cells. The compound's structural features may contribute to its interaction with various molecular targets involved in cancer progression. Notably, compounds containing both thiazole and pyrazole rings have shown promising results in inhibiting tumor growth in vitro and in vivo .

Synthetic Methodologies

The synthesis of 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : These are pivotal for forming the pyrazole ring by reacting hydrazines with appropriate carbonyl compounds.
  • Cyclization : Subsequent cyclization reactions help introduce the thiazole and furan moieties.
  • Functionalization : Further modifications can enhance biological activity or solubility, making the compound more suitable for pharmaceutical applications .

Case Study 1: Antimicrobial Testing

In a study conducted on various pyrazole derivatives, including those similar to 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, it was found that these compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy, showing promising results for further development .

Case Study 2: Anti-inflammatory Evaluation

Another research project focused on evaluating the anti-inflammatory properties of pyrazole derivatives through in vivo models. The results indicated that compounds analogous to 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide effectively reduced inflammation markers and edema in treated subjects compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

(a) Pyrazole Derivatives
  • Target Compound : Pyrazole with furan (electron-rich) at position 3 and carboxamide-thiazole-pyridine at position 3.
  • N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide (): Replaces furan with 5-methylthiophene and thiazole with benzothiazole.
  • N-(1H-Pyrazol-4-yl)Pyridine-4-Carboxamide (): Simpler structure lacking thiazole and furan; pyridine directly linked to carboxamide. Reduced steric hindrance may improve solubility.
(b) Thiazole Derivatives
  • 5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide (): Isoxazole replaces pyrazole, and methyl substitution on thiazole alters electronic properties. Isoxazole’s lower aromaticity may reduce metabolic stability compared to pyrazole.

Substituent Effects

(a) Pyridine vs. Other Aromatic Rings
  • The target’s pyridin-4-yl group on thiazole (basic, polar) contrasts with 3,5-dichloropyridin-2-yl in 6-cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ().
(b) Furan vs. Methyl/Trifluoromethyl Groups
  • The furan ring in the target compound (electron-rich, planar) differs from 3-(trifluoromethyl) in N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (). Trifluoromethyl groups enhance metabolic stability but may increase toxicity.

Carboxamide Linkage Variations

  • The carboxamide bridge in the target compound is conserved in many analogues (e.g., ). However, linkage to 1,3-benzothiazol-2-yl () versus 4-(pyridin-4-yl)thiazol-2-yl (target) alters steric and electronic profiles, affecting receptor binding.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Pharmacological Impact
Target Compound Pyrazole-thiazole Furan, pyridine Enhanced binding to polar receptors
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole-benzothiazole 5-Methylthiophene Increased lipophilicity
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole Methyl Reduced metabolic stability
6-Cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine Dichloropyridine, cyclopropyl Improved kinase inhibition

Research Implications

  • Structural Uniqueness : The combination of furan, pyridine, and thiazole in the target compound is distinct among analogues. This may confer selectivity for enzymes or receptors requiring multipolar interactions.
  • Synthetic Challenges : Introducing pyridin-4-yl on thiazole (vs. pyridin-3-yl in ’s compounds) may complicate regioselective synthesis.
  • Pharmacological Gaps: No direct activity data are available for the target compound. Prioritize assays against kinase targets (common for pyridine-thiazole systems) and solubility studies (furan may reduce logP vs. methyl/chloro analogues).

Biological Activity

The compound 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a member of a class of heterocyclic compounds that has garnered attention due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula : C₁₉H₁₃N₃O₂S
  • Molecular Weight : 364.4 g/mol
  • LogP (XLogP3) : 1.6
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 4 .

Antioxidant Activity

Research indicates that compounds containing pyrazole, thiazole, and pyridine moieties exhibit significant antioxidant properties. The antioxidant activity is often assessed using the DPPH scavenging method, which measures the ability of a compound to donate electrons and neutralize free radicals. For instance, derivatives similar to this compound have shown promising IC50 values, suggesting strong antioxidant potential .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Studies on related pyrazole derivatives have shown effective inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In particular, compounds with similar structural features demonstrated up to 85% inhibition of TNF-α at certain concentrations, indicating that this compound may also possess significant anti-inflammatory effects .

Anticancer Activity

Thiazole-containing compounds have been widely studied for their anticancer properties. The presence of thiazole in the structure is crucial for enhancing cytotoxicity against various cancer cell lines. In one study, thiazole derivatives were shown to inhibit cancer cell proliferation effectively, likely due to their ability to interfere with metabolic pathways critical for tumor growth .

Case Studies and Research Findings

  • Anticancer Study : A study involving thiazole derivatives demonstrated that modifications in the thiazole ring significantly impacted anticancer activity. Compounds with specific substituents exhibited enhanced efficacy against human cancer cell lines, suggesting that structural optimization can lead to more potent anticancer agents .
  • Anti-inflammatory Study : Another research effort focused on pyrazole derivatives revealed that certain modifications led to improved anti-inflammatory activity comparable to standard treatments like dexamethasone. These findings highlight the importance of structural components in mediating biological effects .
  • Antioxidant Evaluation : A comparative study on various heterocyclic compounds indicated that those with furan and thiazole rings demonstrated superior antioxidant capabilities. The mechanism was attributed to their electron-donating ability, which neutralizes oxidative stress markers effectively .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantStrong DPPH scavenging ability
Anti-inflammatoryUp to 85% inhibition of TNF-α
AnticancerSignificant cytotoxicity against cancer cells

Q & A

Q. What synthetic routes are employed to prepare 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how is purity validated?

Methodological Answer: The compound is synthesized via cyclization of precursor hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), a method adapted from analogous pyrazole-thiazole hybrids . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity is validated using high-performance liquid chromatography (HPLC) with >98% purity thresholds, supported by nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) for structural confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan C-O-C stretch at ~1015 cm⁻¹) .
  • NMR : ¹H NMR resolves proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm; thiazole protons at δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • X-ray Crystallography : Resolves 3D molecular geometry, including dihedral angles between pyrazole, furan, and thiazole rings, critical for docking studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-thiazole linkage, considering steric and electronic effects?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency compared to THF .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) may reduce reaction time and improve yields by 15–20% .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) or in-situ HPLC to track intermediate formation and adjust stoichiometry .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for TRPV3 inhibition) .
  • Orthogonal Assays : Cross-validate using surface plasmon resonance (SPR) for binding affinity and calcium imaging for functional activity .
  • Stability Testing : Assess compound degradation in assay buffers via LC-MS to rule out false negatives .

Q. What computational strategies guide the design of analogs with improved TRPV3 selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TRPV3 (PDB: 7WPL). Prioritize analogs with hydrogen bonds to Glu570 and hydrophobic contacts with Leu569 .
  • SAR Studies : Modify substituents on the pyridinyl-thiazole moiety to reduce off-target binding (e.g., introduce electron-withdrawing groups to enhance selectivity over TRPV1) .

Q. How is metabolic stability assessed under physiological conditions?

Methodological Answer:

  • In Vitro Stability Assays : Incubate the compound in human liver microsomes (HLMs) at 37°C and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.